molecular formula C11H22 B12716460 (Z)-5-Undecene CAS No. 764-96-5

(Z)-5-Undecene

Cat. No.: B12716460
CAS No.: 764-96-5
M. Wt: 154.29 g/mol
InChI Key: NGCRXXLKJAAUQQ-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-Undecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The “Z” designation indicates the geometric configuration of the double bond, where the higher priority substituents on each carbon are on the same side. This compound is a hydrocarbon with the molecular formula C11H22, and it is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-Undecene can be achieved through several methods, including:

    Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkyne, followed by oxidation with hydrogen peroxide (H2O2) to yield the desired alkene.

    Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert a carbonyl compound into an alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Catalytic Hydrogenation: This method involves the partial hydrogenation of an alkyne using a catalyst such as palladium on carbon (Pd/C) to selectively produce the (Z)-alkene.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale catalytic processes. One common method is the selective hydrogenation of undecyne using a palladium catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the (Z)-isomer.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-Undecene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diols or other oxygenated products.

    Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum to produce the corresponding alkane.

    Substitution: The compound can undergo halogenation reactions with halogens such as chlorine (Cl2) or bromine (Br2) to form haloalkenes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum (Pt) catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: Diols, ketones, or carboxylic acids.

    Reduction: Undecane.

    Substitution: 5-Chloroundecene, 5-Bromoundecene.

Scientific Research Applications

(Z)-5-Undecene has several applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.

    Industry: this compound is used in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-5-Undecene involves its interaction with various molecular targets and pathways. In chemical reactions, the double bond in this compound acts as a reactive site, allowing the compound to undergo addition, oxidation, and substitution reactions. The specific mechanism depends on the type of reaction and the reagents involved. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of oxygenated products.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-Undecene: The geometric isomer of (Z)-5-Undecene, where the higher priority substituents are on opposite sides of the double bond.

    1-Undecene: An alkene with the double bond at the terminal position.

    2-Undecene: An alkene with the double bond at the second carbon position.

Uniqueness

This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The (Z)-configuration can lead to different physical and chemical properties compared to its (E)-isomer, making it valuable for specific applications in research and industry.

Properties

CAS No.

764-96-5

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

(Z)-undec-5-ene

InChI

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h9,11H,3-8,10H2,1-2H3/b11-9-

InChI Key

NGCRXXLKJAAUQQ-LUAWRHEFSA-N

Isomeric SMILES

CCCCC/C=C\CCCC

Canonical SMILES

CCCCCC=CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.